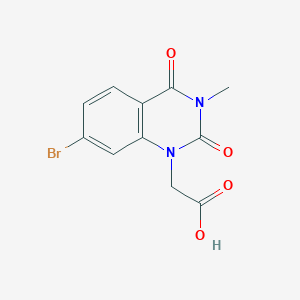
2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid” is a quinoxaline derivative . Quinoxalines are multi-nitrogen heterocyclic compounds that have various biological activities and are widely used in chemistry, biomedicine, and the chemical industry . This compound is an essential intermediate to obtain the drug Erdafitinib .
Synthesis Analysis
The synthesis of quinoxaline derivatives like “2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid” involves the use of anthranilic acid or one of its functional derivatives as the starting materials . In one method, 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one were used as raw materials, with triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent .Molecular Structure Analysis
The molecular structure of “2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid” is complex, with a quinoxaline core that is substituted with various functional groups . The compound is part of the larger family of quinazolinones, which are important heterocyclic compounds with a wide range of biological activities .Chemical Reactions Analysis
Quinazolinones, including “2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid”, can undergo a variety of chemical reactions. For example, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by its ease of condensation with aldehydes to give the corresponding 2-styryl derivatives .Scientific Research Applications
Synthesis of Indole Derivatives
This compound plays a significant role in the synthesis of indole derivatives . Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This compound, being a part of the indole family, may share these properties and can be used in the development of new therapeutic drugs .
Antimicrobial Action
This compound exhibits a broad spectrum of antimicrobial action . It can be useful in the search for new antimicrobial drugs, contributing to the fight against antibiotic-resistant bacteria .
Skeletal Editing of Organic Molecules
The compound has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method, developed by Prof. Levin and co-workers from the University of Chicago, provides an elegant way to modify the structure of organic molecules .
Chemical Synthesis
The compound is used in chemical synthesis . It’s available from Enamine, a chemical company producing building blocks and screening libraries .
Material Science
The compound can be used in material science . It can be used in the development of new materials with unique properties .
Future Directions
The future directions for “2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and industry. Given their wide range of biological activities, these compounds could be promising candidates for the development of new drugs .
properties
IUPAC Name |
2-(7-bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-13-10(17)7-3-2-6(12)4-8(7)14(11(13)18)5-9(15)16/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUDUBGUGYWIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)Br)N(C1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2693973.png)
![2-(3-methylphenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2693974.png)
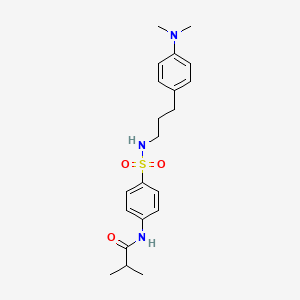
![Methyl 4-[[2-(2-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2693979.png)

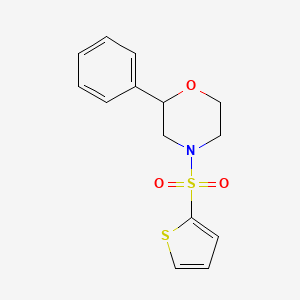
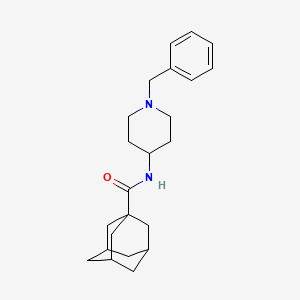
![2-(4-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2693983.png)


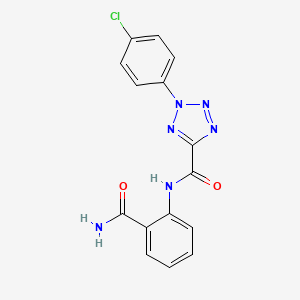
![7-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2693992.png)
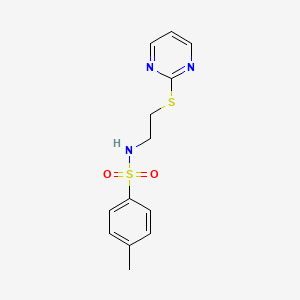
![Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate](/img/structure/B2693996.png)